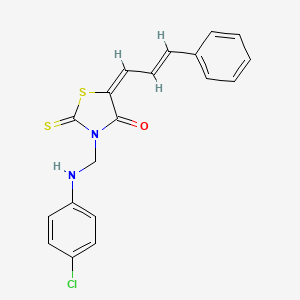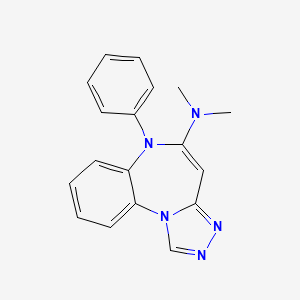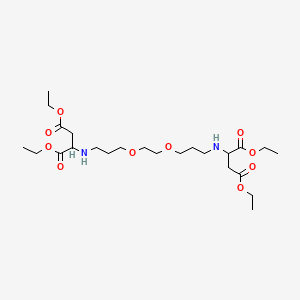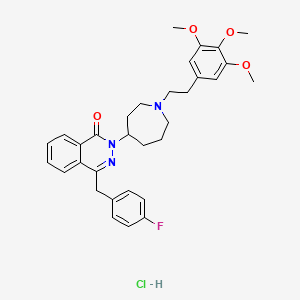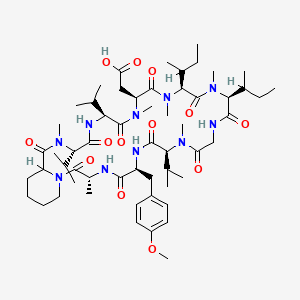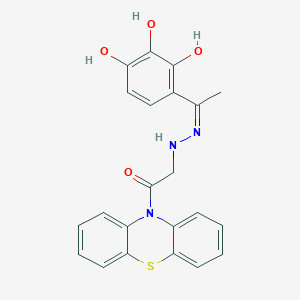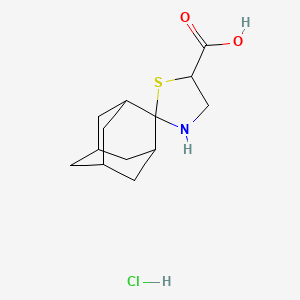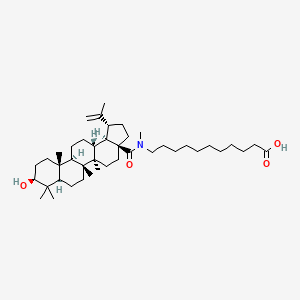
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid is a complex organic compound known for its unique structure and potential applications in various fields. This compound is derived from lupane-type triterpenoids, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid typically involves multiple steps, starting from lupane-type triterpenoids. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Esterification: Formation of the ester linkage at the 28th position.
Amidation: Introduction of the N-methyl-11-aminoundecanoic acid moiety.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other lupane-type triterpenoids such as betulinic acid and ursolic acid. These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid is unique due to its specific functional groups and the combination of hydroxyl, ester, and amide functionalities. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
173106-16-6 |
|---|---|
Fórmula molecular |
C42H71NO4 |
Peso molecular |
654.0 g/mol |
Nombre IUPAC |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]-methylamino]undecanoic acid |
InChI |
InChI=1S/C42H71NO4/c1-29(2)30-20-25-42(37(47)43(8)28-16-14-12-10-9-11-13-15-17-35(45)46)27-26-40(6)31(36(30)42)18-19-33-39(5)23-22-34(44)38(3,4)32(39)21-24-41(33,40)7/h30-34,36,44H,1,9-28H2,2-8H3,(H,45,46)/t30-,31+,32-,33+,34-,36+,39-,40+,41+,42-/m0/s1 |
Clave InChI |
ODWOAAPYZYCPNP-JEHQWSALSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)N(C)CCCCCCCCCCC(=O)O |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)N(C)CCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)

